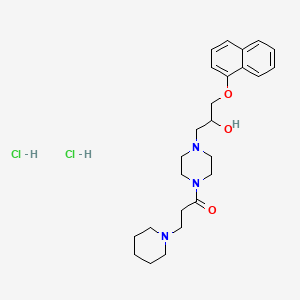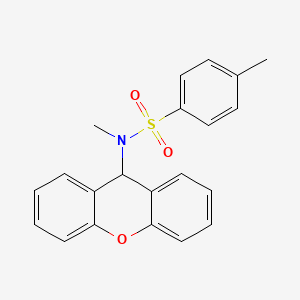
n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide: is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene-9-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is used in imaging techniques to study cellular processes and molecular interactions.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and diabetes.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
9,9-Dimethylxanthene: A related compound with a similar xanthene core but lacking the sulfonamide group.
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Another derivative used as a ligand in catalysis.
Uniqueness: n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
6319-65-9 |
|---|---|
Molecular Formula |
C21H19NO3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H19NO3S/c1-15-11-13-16(14-12-15)26(23,24)22(2)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-14,21H,1-2H3 |
InChI Key |
YGALSYKFZAQADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


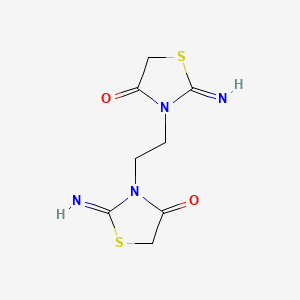
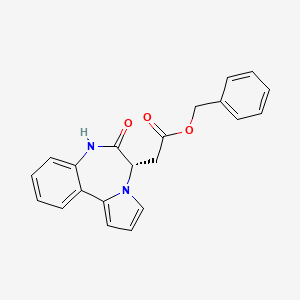
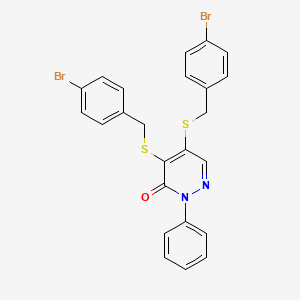
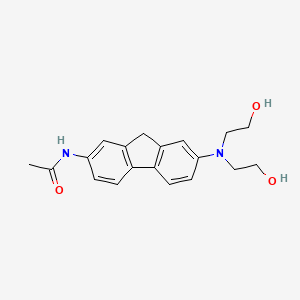
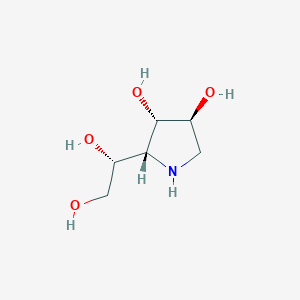
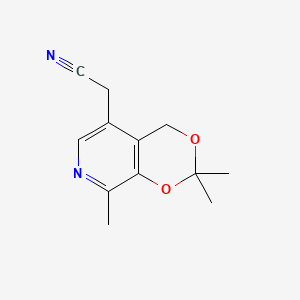

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
